An In-depth Technical Guide to the Tautomerism of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5(4H)-one
An In-depth Technical Guide to the Tautomerism of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5(4H)-one
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one. Addressed to researchers, medicinal chemists, and drug development professionals, this document delineates the structural and electronic factors governing the equilibrium between the possible tautomeric forms. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogues and theoretical principles to present a robust predictive model. Detailed experimental and computational protocols are provided to enable researchers to rigorously characterize the tautomeric landscape of this and similar compounds, a critical step in understanding its chemical reactivity, pharmacokinetic profile, and potential as a therapeutic agent.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1][2] The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[3] These properties, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets.[2] For isoxazol-5(4H)-one scaffolds, which are prevalent in medicinal chemistry, a thorough understanding of their tautomeric behavior is paramount for the rational design of novel therapeutics.[4]
The subject of this guide, 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one, possesses a trifluoromethyl (CF3) group, a common substituent in modern pharmaceuticals known to modulate a molecule's metabolic stability and binding affinity.[5] The strong electron-withdrawing nature of the CF3 group is anticipated to influence the electronic distribution within the isoxazolone ring system, thereby impacting the tautomeric equilibrium.
The Tautomeric Landscape of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5(4H)-one
The 3-aryl-isoxazol-5(4H)-one core can exist in three principal tautomeric forms: the CH-keto form (4H), the NH-aromatic form (2H), and the OH-aromatic form (enolic).
-
CH-Keto Tautomer (4H-isoxazol-5-one): This form is characterized by a methylene group at the C4 position and a carbonyl group at the C5 position.
-
NH-Aromatic Tautomer (2H-isoxazol-5-one or 3-hydroxyisoxazole): In this tautomer, the proton resides on the N2 nitrogen atom, resulting in an aromatic isoxazole ring with a hydroxyl group at the C5 position.
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OH-Aromatic Tautomer (5-hydroxyisoxazole): Here, the proton is located on the exocyclic oxygen, leading to an aromatic 5-hydroxyisoxazole structure.
Based on extensive studies of related isoxazolone systems, the CH-keto form is generally the most stable and predominant tautomer in both the solid state and in solution.[6][7] Computational studies, primarily using Density Functional Theory (DFT), have consistently shown the CH tautomer to be the most energetically favored.[8]
The electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring is expected to further stabilize the CH-keto form by inductively withdrawing electron density from the isoxazole ring. This effect would decrease the basicity of the ring nitrogens and the carbonyl oxygen, disfavoring protonation at these sites to form the NH and OH tautomers, respectively.
Below is a Graphviz diagram illustrating the tautomeric equilibrium.
Caption: Tautomeric equilibrium of 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one.
Experimental Characterization of Tautomerism
A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating tautomeric forms in solution.
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¹H NMR: The presence and integration of signals corresponding to the C4-protons (typically a singlet around 4.0-4.5 ppm) are indicative of the CH-keto form. The absence of a distinct OH or NH proton signal, or its broadness and solvent-dependent chemical shift, can also provide clues.
-
¹³C NMR: The chemical shift of the C5 carbon is a key indicator. A signal in the range of 170-180 ppm is characteristic of a carbonyl carbon (CH-keto form), while a more shielded signal would be expected for the C5-OH or C5-O- in the aromatic tautomers.
-
¹⁹F NMR: This technique is particularly valuable for the target molecule.[9] The chemical shift of the CF3 group is sensitive to the electronic environment of the phenyl ring.[10] Subtle changes in the tautomeric equilibrium upon varying solvent or temperature may be reflected in the ¹⁹F NMR spectrum.[11]
Table 1: Expected NMR Chemical Shift Ranges for Tautomers
| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH-Keto | C4-H₂: ~4.0-4.5 | C5=O: ~170-180 |
| NH-Aromatic | N-H: broad, variable | C5-OH: ~150-160 |
| OH-Aromatic | O-H: broad, variable | C5-OH: ~150-160 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups in the solid state or in solution.
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A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of a C=O stretching vibration, supporting the predominance of the CH-keto tautomer.
-
The absence of a strong, broad O-H stretching band (around 3200-3600 cm⁻¹) would argue against a significant population of the OH-aromatic tautomer.
UV-Vis Spectroscopy
The electronic absorption spectrum is sensitive to the conjugation of the system. The aromatic NH and OH tautomers would be expected to have different λmax values compared to the less conjugated CH-keto form. Studying the absorption spectrum in solvents of varying polarity can reveal shifts in the tautomeric equilibrium.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine the location of protons and confirm the predominant tautomeric form in the crystal lattice.
Computational Analysis of Tautomeric Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.
Protocol for DFT Calculations
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Structure Optimization: The geometries of all three possible tautomers (CH, NH, and OH) should be fully optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[12][13]
-
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory for greater accuracy.
-
Solvent Effects: The influence of different solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[12]
The relative energies (including ZPVE corrections) of the tautomers will indicate their relative stabilities. It is anticipated that these calculations will confirm the CH-keto form as the global minimum.
Caption: A typical workflow for DFT analysis of tautomer stability.
Synthetic Considerations
The synthesis of 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one can be achieved through several established methods for isoxazolone synthesis.[4][14][15] A common and efficient route involves the condensation of a β-ketoester with hydroxylamine. For the target molecule, this would involve the reaction of ethyl 3-(3-(trifluoromethyl)phenyl)-3-oxopropanoate with hydroxylamine hydrochloride.
Caption: A plausible synthetic route to the target molecule.
Conclusion
References
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Saudi Pharmaceutical Society. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. ACS Omega. [Link]
-
The Trifluoromethyl Group in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
-
Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Molecules. [Link]
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. ResearchGate. [Link]
-
Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed. [Link]
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. [Link]
-
Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
-
Keto enol tautomerism – Knowledge and References. Taylor & Francis Online. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Royal Society of Chemistry. [Link]
-
NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. [Link]
-
19F NMR as a tool in chemical biology. National Institutes of Health. [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]
-
DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Iranian Journal of Mathematical Chemistry. [Link]
-
Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. ResearchGate. [Link]
-
18.2: Keto-Enol Equilibria. Chemistry LibreTexts. [Link]
-
dione formed by oxygen oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Modern Chemistry. [Link]
-
DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone [ijmc.kashanu.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
